molecular formula C17H16N4O2S B2842775 N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 383902-62-3

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2842775
CAS No.: 383902-62-3
M. Wt: 340.4
InChI Key: VKVLVILAGKDFPX-UHFFFAOYSA-N
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Description

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group, a phenyl group, and a carbothioamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: The nitrophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carbothioamide Group: The final step involves the reaction of the pyrazole derivative with isothiocyanates under controlled conditions to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be compared with other pyrazole derivatives, such as:

    3-Aminopyrazoles: Known for their biological activities, including anti-inflammatory and anticancer properties.

    4-Aminopyrazoles: Studied for their potential as enzyme inhibitors and therapeutic agents.

    5-Aminopyrazoles: Investigated for their antimicrobial and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

N-methyl-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-18-17(24)20-16(13-8-5-9-14(10-13)21(22)23)11-15(19-20)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLVILAGKDFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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